molecular formula C14H11ClFNO B2474367 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol CAS No. 1232819-13-4

4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol

Cat. No.: B2474367
CAS No.: 1232819-13-4
M. Wt: 263.7
InChI Key: MNJBRRAQRSETJP-CAOOACKPSA-N
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Description

4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C({14})H({11})ClFNO and a molecular weight of 263.7 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a phenolic hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 2-fluoro-5-methylaniline in the presence of an acid catalyst. This reaction forms the imine linkage (Schiff base) under mild heating conditions.

    Purification: The crude product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

This compound has potential applications in biological research, particularly in studying enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of halogen atoms and phenolic groups can enhance the biological activity of these derivatives, making them candidates for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the imine group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}aniline: Similar structure but with an aniline group instead of a phenol.

    4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}benzene: Lacks the hydroxyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of both chloro and fluoro groups, along with the phenolic hydroxyl group, makes 4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol unique

Properties

IUPAC Name

4-chloro-2-[(2-fluoro-5-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-2-4-12(16)13(6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJBRRAQRSETJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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